Tridecadienoic acid, (Z,Z)-
Description
Overview of Tridecadienoic Acids in Biological Systems
Tridecadienoic acids are unsaturated carboxylic acids containing two double bonds within their thirteen-carbon chain. atamanchemicals.com These fatty acids are found in various organisms, from plants to insects, where they participate in a range of physiological processes. In plants, for instance, they can be involved in defense mechanisms against pathogens and herbivores. nih.govoup.com Certain isomers of tridecadienoic acid have been identified as components of insect sex pheromones, highlighting their crucial role in chemical communication and reproduction. nih.gov
The biological activity of tridecadienoic acids is intrinsically linked to the specific arrangement of their double bonds (i.e., their geometric isomerism). The position and the cis (Z) or trans (E) configuration of these bonds determine the molecule's three-dimensional shape, which in turn dictates its interaction with enzymes and receptors. This structural diversity gives rise to a wide spectrum of biological functions.
Significance of (Z,Z)-Tridecadienoic Acid Isomers in Research
The (Z,Z) isomers of tridecadienoic acid have been a subject of focused research due to their specific biological activities and their role as biosynthetic precursors. For example, (Z,Z)-9,11-tridecadienoic acid is a known intermediate in the biosynthesis of certain insect pheromones. nih.gov The study of these isomers provides valuable insights into the enzymatic machinery, such as desaturases and elongases, that governs fatty acid modification. nih.gov
Furthermore, the synthesis and characterization of specific (Z,Z)-tridecadienoic acid isomers are crucial for understanding their structure-activity relationships. acs.org Researchers utilize these synthetic compounds to investigate their effects on cellular processes and to identify their biological targets. This knowledge can be applied in various fields, from developing novel pest control strategies to understanding fundamental aspects of lipid signaling.
Contextualization within Oxylipin Metabolism
(Z,Z)-Tridecadienoic acids are intricately linked to the oxylipin pathway, a major metabolic route for the enzymatic oxidation of polyunsaturated fatty acids. researchgate.netnih.govuliege.be Oxylipins are a large and diverse family of signaling molecules that regulate a multitude of physiological and pathological processes in both plants and animals. frontiersin.orggerli.com
The biosynthesis of many tridecadienoic acid derivatives begins with the action of lipoxygenases (LOXs) on longer-chain polyunsaturated fatty acids like linoleic or linolenic acid. researchgate.netfrontiersin.org These enzymes introduce an oxygen molecule to form a hydroperoxy fatty acid. This unstable intermediate can then be further metabolized by other enzymes, such as hydroperoxide lyase (HPL), to yield shorter-chain aldehydes and oxo-acids, including various isomers of tridecadienoic acid. nih.govresearchgate.netdoi.org For instance, the cleavage of 13-hydroperoxylinolenic acid by HPL can produce 13-oxo-9,11-tridecadienoic acid. nih.govresearchgate.netfrontiersin.org
The specific isomers of tridecadienoic acid produced depend on the initial substrate, the type of LOX enzyme, and the subsequent enzymatic reactions. oup.com These oxylipin products can then act as signaling molecules themselves or serve as intermediates in the biosynthesis of other bioactive compounds. db-thueringen.deresearchgate.net
Table 1: Key Enzymes and Products in Tridecadienoic Acid-Related Oxylipin Metabolism
| Enzyme | Substrate | Product(s) | Biological Context |
| Lipoxygenase (LOX) | Linoleic acid, Linolenic acid | Hydroperoxy fatty acids | Initiation of oxylipin synthesis researchgate.netresearchgate.net |
| Hydroperoxide Lyase (HPL) | Hydroperoxy fatty acids | Oxo-tridecadienoic acids, volatile aldehydes | Plant defense, aroma formation nih.govresearchgate.netfrontiersin.org |
| Fatty Acid Desaturase | Saturated/monounsaturated fatty acids | Unsaturated fatty acids (including tridecadienoic acid precursors) | Pheromone biosynthesis in insects nih.gov |
Table 2: Examples of Tridecadienoic Acid Isomers and Their Precursors
| Tridecadienoic Acid Isomer | Precursor Fatty Acid | Key Biosynthetic Enzyme(s) |
| 13-oxo-9(Z),11(E)-tridecadienoic acid | Linolenic acid | Lipoxygenase, Hydroperoxide Lyase nih.govresearchgate.net |
| (Z,E)-9,11-tridecadienoic acid | (E)-11-tridecenoic acid | Fatty Acid Desaturase nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2Z,4Z)-trideca-2,4-dienoic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)/b10-9-,12-11- |
InChI Key |
SUEKUALWVJZYCO-BASFJDSNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Z,z Tridecadienoic Acid and Its Derivatives
Precursor Fatty Acids and Initial Oxygenation Events
The biosynthesis of (Z,Z)-Tridecadienoic acid is initiated by the enzymatic oxidation of specific polyunsaturated fatty acids (PUFAs), a fundamental process in plant and animal lipid metabolism. This initial phase is characterized by the introduction of molecular oxygen into the fatty acid backbone, setting the stage for a series of subsequent enzymatic reactions.
Role of Polyunsaturated Fatty Acids in Lipid Oxidation Processes
Polyunsaturated fatty acids are essential components of cellular membranes and serve as the primary precursors for a diverse array of signaling molecules known as oxylipins. The presence of multiple double bonds in their acyl chains makes them particularly susceptible to oxidation. This process, termed lipid peroxidation, can occur both enzymatically and non-enzymatically, but it is the highly specific, enzyme-catalyzed reactions that lead to the formation of biologically active compounds like (Z,Z)-Tridecadienoic acid. Enzymatic lipid oxidation is a tightly controlled process that ensures the production of specific stereoisomers required for various physiological functions.
Linoleic Acid and Linolenic Acid as Primary Substrates
The principal substrates for the biosynthesis of many C13-dicarboxylic acids and related compounds are the 18-carbon polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). These fatty acids are abundant in plant tissues and are readily available for metabolic processing. Their specific double bond configurations, at Δ9, Δ12 for linoleic acid and Δ9, Δ12, Δ15 for linolenic acid, provide the necessary structural features for the action of specific oxygenating enzymes. The initial step in their conversion is their release from membrane lipids by the action of lipases.
Lipoxygenase (LOX) Catalysis and Hydroperoxide Formation
The enzymatic oxygenation of linoleic and linolenic acids is predominantly catalyzed by a family of non-heme iron-containing enzymes known as lipoxygenases (LOXs). These enzymes catalyze the stereospecific insertion of molecular oxygen into the fatty acid chain, leading to the formation of fatty acid hydroperoxides. This reaction is a critical control point in the oxylipin pathway, as the specific LOX isoform involved determines the position and stereochemistry of the resulting hydroperoxide, thereby dictating the ultimate metabolic fate of the fatty acid substrate. The reaction proceeds via a radical-mediated mechanism, where the enzyme abstracts a hydrogen atom from a doubly allylic methylene (B1212753) group, followed by oxygen insertion.
Different LOX isoforms exhibit distinct positional specificities, inserting oxygen at either the C-9 or C-13 position of the C18 fatty acid chain. In maize (Zea mays), for example, the isoform ZmLOX6 has been identified as a 13-lipoxygenase. This specificity means that ZmLOX6 exclusively catalyzes the oxygenation at the C-13 position of its substrates, linoleic and linolenic acids. This regiospecificity is crucial for channeling the metabolic flux towards the synthesis of a specific subset of oxylipins, including the precursors to (Z,Z)-Tridecadienoic acid.
The action of 13-LOXs, such as ZmLOX6, on linolenic and linoleic acid results in the formation of (13S)-hydroperoxyoctadecatrienoic acid (13S-HPOT) and (13S)-hydroperoxyoctadecadienoic acid (13S-HPOD), respectively. These hydroperoxides are relatively unstable intermediates that serve as the immediate substrates for the next enzymatic steps in the pathway. The formation of the 13-hydroperoxy derivative is the committed step that directs the fatty acid into a pathway leading to various C12 and C6 volatile compounds, as well as non-volatile products like traumatic acid.
Hydroperoxide Cleavage and Subsequent Metabolite Generation
Following their formation, the 13-hydroperoxy derivatives are rapidly metabolized by a class of enzymes known as hydroperoxide lyases (HPLs). These enzymes catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. Specifically, the HPL enzyme cleaves the C12-C13 bond of 13S-HPOD and 13S-HPOT. This cleavage event generates two fragments: a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid (which can be a precursor to traumatic acid), and a C6 volatile aldehyde.
While the direct synthesis pathway for (Z,Z)-Tridecadienoic acid from these intermediates is a subject of ongoing research, it is understood to be part of the broader oxylipin pathway that catabolizes these C12 and C18 precursors. Further enzymatic modifications, potentially involving oxidation and chain-shortening steps, are hypothesized to convert these initial cleavage products into the C13 dicarboxylic acid structure of (Z,Z)-Tridecadienoic acid.
Hydroperoxide Lyase (HPL)-like Activity
The biosynthesis is significantly influenced by enzymes with hydroperoxide lyase (HPL) activity. HPLs are a part of the CYP74 family of cytochrome P450 enzymes that catalyze the cleavage of C-C bonds in fatty acid hydroperoxides. nih.gov In maize, the monocot-specific lipoxygenase, ZmLOX6, exhibits a unique hydroperoxide lyase-like activity. oup.comnih.gov Unlike typical lipoxygenases, ZmLOX6 does not oxidize fatty acids but instead specifically cleaves fatty acid hydroperoxides. oup.comnih.gov
An enzyme with homolytic hydroperoxide lyase (HPLS) activity found in soybean cotyledons can catalyze the specific cleavage of 13-hydroperoxylinolenic acid. nih.gov This reaction yields a volatile C5 compound and a C13 oxo-acid, demonstrating a direct enzymatic route to tridecadienoic acid derivatives. nih.gov HPL activity can be specific; for instance, 13-HPL specifically cleaves 13-position hydroperoxides, which are the precursors for compounds like 13-oxo-tridecadienoic acid. nih.gov
Formation of 13-oxo-9(Z),11(E)-Tridecadienoic Acid (OTD/13-OTA)
13-oxo-9(Z),11(E)-tridecadienoic acid, also known as OTD or 13-OTA, is a key non-volatile product derived from the cleavage of 13-hydroperoxides of fatty acids. frontiersin.org Its formation was reported in 1971 in anaerobic soybean lipoxygenase systems, where the primary reaction product, 13-hydroperoxy octadecadienoic acid (13-HpODE), underwent rearrangement to form 13-OTA. jst.go.jp
More specifically, research on soybean cotyledons has identified a homolytic hydroperoxide lyase that enzymatically converts 13-hydroperoxylinolenic acid into 13-oxo-trideca-9(Z),11(E)-dienoic acid. nih.gov This process is part of a broader metabolic cascade where lipoxygenase (LOX) first creates the fatty acid hydroperoxide, which is then cleaved by HPL or an enzyme with HPL-like activity. frontiersin.org This cleavage results in two fragments: a volatile C5 compound and the non-volatile C13 OTD. frontiersin.org
| Precursor | Enzyme/Activity | Product | Organism/System |
|---|---|---|---|
| 13-Hydroperoxylinolenic acid | Homolytic Hydroperoxide Lyase (HPLS) | 13-oxo-trideca-9(Z),11(E)-dienoic acid | Soybean (Glycine max) cotyledons nih.gov |
| 13-Hydroperoxy octadecadienoic acid (13-HpODE) | Soybean Lipoxygenase System | 13-oxo-tridecadienoic acid (13-OTA) | Soybean (Glycine max) jst.go.jp |
| 13-Hydroperoxides | LOX-mediated cleavage (HPL-like) | 13-oxo-9(Z)-11(E)-tridecadienoic acid (OTD) | General Plant Pathway frontiersin.org |
β-Scission of Fatty Acid Alkoxyl Radicals in Oxo-Tridecadienoic Acid Formation
The formation of 13-OTA and related reactive aldehydes is commonly attributed to the β-scission of fatty acid alkoxyl radicals. jst.go.jpnih.gov This chemical process involves the breaking of a C-C bond located at the β-position relative to the oxygen of an alkoxyl radical, which results in the formation of an alkyl radical and a carbonyl compound. researchgate.net
In the context of the lipoxygenase pathway, ferrous lipoxygenase can catalyze a pseudoperoxidase reaction, converting a fatty acid hydroperoxide into a fatty acid alkoxyl radical. jst.go.jpnih.gov This highly reactive alkoxyl radical can then undergo β-scission. jst.go.jp This decomposition pathway cleaves the carbon chain, yielding products such as the pentyl radical and the C13 oxo-acid, 13-OTA. jst.go.jpnih.gov This radical-mediated mechanism is a fundamental process in the generation of oxo-fatty acids within lipoxygenase systems. jst.go.jpnih.gov
Interplay with Other Oxylipin Pathways
The biosynthesis of tridecadienoic acid derivatives does not occur in isolation. It is part of a larger, interconnected network of oxylipin pathways, sharing precursors and exhibiting regulatory crosstalk with other significant signaling cascades.
Relationship to Pentyl Leaf Volatiles (PLVs)
There is a direct biosynthetic link between the formation of 13-oxo-9(Z)-11(E)-tridecadienoic acid (OTD) and five-carbon pentyl leaf volatiles (PLVs). frontiersin.org These two classes of compounds are co-products of the same enzymatic reaction. oup.comfrontiersin.org The hydroperoxide lyase-like activity of enzymes like ZmLOX6 in maize cleaves 13-hydroperoxides of fatty acids, simultaneously generating the C13 non-volatile OTD and C5 volatile PLVs, such as (2Z)-pentenol and 1-penten-3-ol. oup.comfrontiersin.org Consequently, genetic disruption of ZmLOX6 leads to a decreased production of PLVs, highlighting their shared origin with OTD. oup.comnih.gov
Cross-talk with Jasmonic Acid (JA) Biosynthesis
The oxylipin pathway branches to produce multiple bioactive molecules, including jasmonic acid (JA) and the precursors for OTD and PLVs. Both branches utilize fatty acid hydroperoxides as a common substrate. oup.comnih.gov The hydroperoxide lyase (HPL) branch leads to OTD and volatiles, while the allene (B1206475) oxide synthase (AOS) branch leads to the synthesis of JA. oup.com
Evidence suggests that there is substrate competition between these two branches. In maize mutants where the PLV-producing ZmLOX6 is disrupted (lox6), there is a significant increase in the accumulation of wound-induced jasmonates, including JA and its bioactive conjugate JA-Ile. oup.comnih.gov This phenomenon suggests that when the HPL-like pathway is blocked, more of the shared fatty acid hydroperoxide substrate is shunted into the JA-producing AOS branch. oup.comnih.gov
Connection to Ketol Biosynthesis
The pathway leading to OTD and PLVs is also intricately connected to the biosynthesis of another class of oxylipins known as ketols. oup.com Ketols, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), are produced through the sequential action of lipoxygenase (LOX) and allene oxide synthase (AOS), followed by non-enzymatic hydrolysis. nih.gov
Studies in maize have shown that the disruption of the PLV-producing enzyme ZmLOX6 not only reduces PLV levels but also greatly diminishes the synthesis of defense-related ketol oxylipins. oup.comnih.gov Furthermore, the external application of PLVs can rescue this phenotype and induce the production of α- and γ-ketols. oup.comnih.gov This indicates a positive regulatory role for the PLV pathway (and its products like PLVs or potentially the co-product OTD) in promoting ketol-mediated defense responses. oup.com
| Pathway | Key Intermediates/Products | Nature of Interaction with (Z,Z)-Tridecadienoic Acid Pathway |
|---|---|---|
| Pentyl Leaf Volatiles (PLVs) | (2Z)-pentenol, 1-penten-3-ol | Co-products; share the same HPL-mediated cleavage reaction. oup.comfrontiersin.org |
| Jasmonic Acid (JA) Biosynthesis | 12-OPDA, Jasmonic Acid, JA-Ile | Antagonistic; compete for the same fatty acid hydroperoxide substrate pool. oup.comnih.gov |
| Ketol Biosynthesis | α- and γ-ketols (e.g., 9,10-KODA) | Positive regulation; PLV/OTD pathway promotes the synthesis of defense-related ketols. oup.comnih.gov |
Substrate Competition in Oxylipin Synthesis
The biosynthesis of (Z,Z)-tridecadienoic acid and related C13 oxylipins is intricately linked to a broader metabolic network characterized by significant substrate competition. The formation of these molecules is not an isolated process but rather a result of enzymatic contests for common precursors, primarily the hydroperoxides of C18 polyunsaturated fatty acids. The fate of these precursors is determined by the relative activities and substrate specificities of competing enzymes, which dictates the flux of intermediates down distinct branches of the oxylipin pathway.
At a critical juncture in this pathway, 13-hydroperoxides of linolenic and linoleic acid, such as 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT), serve as a common substrate for two major competing enzymes: allene oxide synthase (AOS) and hydroperoxide lyase (HPL). nih.govnih.gov The partitioning of 13-HPOT between these two enzymes is a key regulatory point that ultimately influences whether the metabolic pathway leads to the production of jasmonates (via AOS) or to the formation of C6 volatile compounds and C12 oxo-acids (via HPL). nih.govnih.gov The latter are direct precursors to compounds like traumatic acid. nih.gov
The allene oxide synthase (AOS) branch catalyzes the conversion of 13-HPOT into an unstable allene oxide. nih.govmdpi.com This epoxide is the committed precursor for the synthesis of jasmonic acid and related signaling molecules that are crucial for plant defense and development. nih.govmdpi.com
In direct competition, the hydroperoxide lyase (HPL) branch cleaves the same 13-HPOT substrate into two smaller molecules: a 6-carbon volatile aldehyde, such as (Z)-3-hexenal, and a 12-carbon oxo-acid, like 12-oxo-(9Z)-dodecenoic acid. nih.govnih.gov This C12 compound is a precursor to traumatin (B1237919) and traumatic acid, molecules structurally related to tridecadienoic acid. nih.govwikipedia.org
The outcome of this competition is influenced by several factors, including the specific expression levels and localization of AOS and HPL enzymes, which can vary in response to stimuli like wounding or herbivory. nih.gov For instance, in Arabidopsis thaliana, AOS and HPL compete for the same chloroplastic pool of 13-HPOT. nih.gov Under certain conditions, an increase in AOS expression can channel more substrate towards jasmonate synthesis, thereby reducing the production of HPL-derived compounds. nih.gov
Furthermore, the substrate specificity of the enzymes plays a crucial role. HPL enzymes, which belong to the cytochrome P450 family (CYP74), exhibit marked preferences for specific hydroperoxide isomers. uu.nluniprot.orgnih.gov Most characterized HPLs are highly specific for 13-hydroperoxides and show little to no activity with 9-hydroperoxides. uu.nluniprot.org This specificity ensures that the cleavage reaction is highly regioselective, leading to the formation of C6 and C12 products.
The table below summarizes the substrate specificity of hydroperoxide lyase from different plant sources, highlighting the preference for 13-hydroperoxy fatty acids, the precursors for C12/C13 oxylipins.
| Enzyme Source | Substrate | Relative Activity/Specificity | Reference |
| Medicago sativa (Alfalfa) | 13-HPOT | High activity, preferred over 13-HPOD | uu.nl |
| 13-HPOD | Active | uu.nl | |
| 9-HPOT | No activity detected | uu.nl | |
| 9-HPOD | No activity detected | uu.nl | |
| Solanum lycopersicum (Tomato) | 13-HPOT | High activity | uniprot.org |
| 13-HPOD | ~5% activity compared to 13-HPOT | uniprot.org | |
| 9-hydroperoxides | Not metabolized | uniprot.org | |
| Barley | 13-HPOT | Activity was >14 times higher than with 13-HPOD | nih.gov |
| 13-HPOD | Low activity | nih.gov | |
| 9-HPOD / 9-HPOT | No activity detected | nih.gov | |
| Arabidopsis thaliana | 13-HPOT | Highest enzyme activity | nih.gov |
| 13-HPOD | Lower activity than 13-HPOT | nih.gov |
This enzymatic competition is a fundamental mechanism that regulates the balance of different bioactive oxylipins. The synthesis of (Z,Z)-tridecadienoic acid and its relatives is therefore directly dependent on the metabolic flux through the HPL pathway, which is in constant competition with the AOS pathway for a shared pool of fatty acid hydroperoxide substrates.
Biological Activities and Roles in Ecological/physiological Processes in Vitro/in Situ
Mediators in Plant Defense Responses
Oxylipins, including various forms of tridecadienoic acid, are integral components of plant defense signaling cascades. These pathways are activated in response to threats from herbivores and pathogens, triggering a range of protective measures.
The fall armyworm (Spodoptera frugiperda) is a significant agricultural pest known for its rapid development of resistance to various control methods, including chemical insecticides and genetically modified crops expressing Bt proteins. Plants, in turn, have evolved complex defense systems that often involve lipid-derived signaling molecules to deter herbivory.
While the jasmonic acid pathway is a well-established regulator of plant defense against herbivorous insects, specific research directly linking (Z,Z)-Tridecadienoic acid to resistance against the fall armyworm is not extensively documented in current scientific literature. The plant's response to insect attack is typically mediated by a complex network of phytohormones, where jasmonates play a central role in activating defenses against chewing insects like S. frugiperda.
Research has identified related compounds as having antifungal properties, suggesting a role in plant defense against pathogenic fungi. A study on soybean cotyledons found that 13-oxo-tridecadienoic acid, formed from the enzymatic breakdown of 13-hydroperoxylinolenic acid, exhibited antifungal activity. nih.gov The activity of the enzyme responsible for its production, a homolytic hydroperoxide lyase, was significantly increased by elicitation, a process that mimics the start of a pathogen attack. nih.gov This finding indicates that metabolites from the lipoxygenase and hydroperoxide lyase pathways may play physiological roles in the defense mechanisms of host plants. nih.gov
While this demonstrates the antifungal potential of a closely related C13 oxylipin, direct studies detailing the specific efficacy of (Z,Z)-Tridecadienoic acid against Colletotrichum graminicola or Cochliobolus heterostrophus are limited.
| Compound | Source Organism | Observed Activity | Pathway Implicated |
|---|---|---|---|
| 13-oxo-tridecadienoic acid | Soybean (Glycine max) cotyledons | Antifungal substance | Lipoxygenase and Hydroperoxide Lyase (HPLS) |
Plant defense signaling is a complex network involving numerous molecules, including phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). nih.govmdpi.commdpi.com These pathways can interact, often antagonistically, to fine-tune the plant's response to specific threats, such as biotrophic pathogens (resisted via SA) or necrotrophic pathogens and insects (resisted via JA/ET). nih.govmdpi.commdpi.com
As a lipid-derived molecule, (Z,Z)-Tridecadienoic acid is categorized with other oxylipins that act as signaling molecules. The biosynthesis of these compounds is often a response to biotic and abiotic stress. They are part of a broader signaling cascade that regulates the expression of defense-related genes and coordinates systemic resistance throughout the plant. nih.govresearchgate.net
Autoregulatory or Inhibitory Effects on Algal Growth (e.g., Chlorella pyrenoidosa)
The role of fatty acids and their derivatives in regulating algal populations is an area of active research. While some compounds can have inhibitory or allelopathic effects on the growth of microalgae like Chlorella pyrenoidosa, specific studies demonstrating an autoregulatory or inhibitory role for (Z,Z)-Tridecadienoic acid are not prominent in the literature. Research on C. pyrenoidosa has often focused on its inhibition by other substances or its use as a nutritional supplement in aquaculture due to its rich fatty acid profile. mdpi.commdpi.comnih.gov
Potential as Bioactive Oxylipins
Oxylipins are a broad class of oxygenated fatty acids that serve as crucial signaling molecules in various physiological processes. They are formed through lipid peroxidation, a process that can occur both enzymatically and non-enzymatically.
(Z,Z)-Tridecadienoic acid is structurally classified as an oxylipin, a product of fatty acid oxidation. Lipid peroxidation involves the degradation of polyunsaturated fatty acids, such as linoleic or linolenic acid, by reactive oxygen species or enzymes like lipoxygenase. nih.govunc.edu This process yields primary products like hydroperoxides, which are then converted into a diverse array of secondary products, including aldehydes, ketones, and various chain-shortened fatty acids. nih.govresearchgate.net
For instance, the enzymatic cleavage of 13-hydroperoxylinolenic acid in soybean cotyledons by hydroperoxide lyase results in the formation of 13-oxo-trideca-9,11-dienoic acid. nih.gov This demonstrates a direct pathway where the peroxidation of a common C18 fatty acid leads to the formation of a C13 oxylipin, highlighting the role of these compounds as products of lipid peroxidation processes. These bioactive metabolites are implicated in a wide range of biological activities, from defense signaling in plants to inflammatory responses in animals. nih.govunc.edu
| Compound Name |
|---|
| (Z,Z)-Tridecadienoic acid |
| 13-oxo-tridecadienoic acid |
| 13-hydroperoxylinolenic acid |
| Salicylic acid |
| Jasmonic acid |
| Ethylene |
| Linoleic acid |
Analogous Anti-inflammatory Activity (based on similar oxo-octadecadienoic acids)
The anti-inflammatory potential of (Z,Z)-Tridecadienoic acid can be inferred from studies on various oxo-octadecadienoic acids, which have demonstrated significant anti-inflammatory properties in vitro. These compounds modulate key inflammatory pathways, suggesting that (Z,Z)-Tridecadienoic acid might exert similar effects.
One such analogue, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) , has been shown to possess anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Research has demonstrated that 13-KODE inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) nih.govresearchgate.net. Furthermore, it has been observed to decrease the expression of tumor necrosis factor (TNF-α) and interleukin-1β (IL-1β), key cytokines in the inflammatory response nih.govresearchgate.net. The mechanism underlying these effects involves the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.govresearchgate.net.
Another relevant analogue, 8-oxo-9-octadecenoic acid (OOA) , isolated from Undaria peterseniana, has also been investigated for its anti-inflammatory properties in LPS-stimulated RAW 264.7 macrophage cells nih.govnih.govresearchgate.net. Studies have shown that OOA significantly suppresses the production of NO and other inflammatory cytokines nih.govnih.govresearchgate.net. This is achieved, in part, by downregulating the expression of iNOS and cyclooxygenase-2 (COX-2) proteins nih.govnih.gov. Mechanistically, OOA was found to inhibit the phosphorylation of key components of the MAPK signaling pathway, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), as well as inhibiting the NF-κB signaling pathway nih.govnih.govresearchgate.net.
The collective findings for these similar oxo-octadecadienoic acids suggest a plausible anti-inflammatory role for (Z,Z)-Tridecadienoic acid, likely mediated through the modulation of the NF-κB and MAPK signaling pathways.
| Compound | Cell Line | Stimulant | Key Anti-inflammatory Effects | Reference(s) |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 | LPS | Inhibition of NO, TNF-α, and IL-1β production; suppression of iNOS expression; inhibition of NF-κB and MAPK activation. | nih.govresearchgate.net |
| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 | LPS | Suppression of NO and inflammatory cytokine production; downregulation of iNOS and COX-2 expression; inhibition of MAPK (JNK and ERK) and NF-κB signaling. | nih.govnih.govresearchgate.net |
PPAR Agonism (based on related oxo-octadecadienoic acids)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response. Several oxo-octadecadienoic acids have been identified as PPAR agonists, indicating that (Z,Z)-Tridecadienoic acid may also interact with these receptors.
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) , a compound found in tomatoes, has been identified as a potent agonist of PPARα nih.gov. In vitro studies using mouse primary hepatocytes have shown that 9-oxo-ODA significantly increases the mRNA expression of PPARα target genes that are involved in fatty acid oxidation. This activation of PPARα by 9-oxo-ODA leads to a decrease in triglyceride accumulation in hepatocytes nih.gov.
Similarly, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) , an isomer of 9-oxo-ODA also present in tomato juice, is a potent activator of PPARα nih.govplos.orgnih.gov. In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA significantly induces PPARα activation nih.govplos.orgnih.gov.
Furthermore, research on various isomers of hydroxyoctadecadienoic acids (HODEs) has revealed their activity as PPARγ agonists. While all tested HODE isomers exhibited binding affinity to the PPARγ ligand-binding domain, their agonistic activity varied. Specifically, 10- and 12-(Z,E)-HODEs were shown to exert PPARγ agonist activity in a dual-luciferase reporter assay in 3T3-L1 cells nih.govnih.gov. Another related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) , has been shown to activate PPARγ in adipocytes, promoting their differentiation and enhancing glucose uptake researchgate.net. The activation of PPARγ is a key mechanism for improving insulin sensitivity.
Given the demonstrated PPAR agonism of these structurally related oxo- and hydroxy-fatty acids, it is conceivable that (Z,Z)-Tridecadienoic acid could also function as a ligand for PPAR isoforms, potentially influencing lipid metabolism and inflammatory pathways.
| Compound | PPAR Isoform | Cell Type/Assay System | Observed Effect | Reference(s) |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα | Mouse primary hepatocytes | Increased mRNA expression of PPARα target genes involved in fatty acid oxidation; decreased triglyceride accumulation. | nih.gov |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Luciferase reporter assay | Significant induction of PPARα activation. | nih.govplos.orgnih.gov |
| 10- and 12-(Z,E)-hydroxyoctadecadienoic acids (HODEs) | PPARγ | 3T3-L1 cells (dual-luciferase reporter assay) | Exerted PPARγ agonist activity. | nih.govnih.gov |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Adipocytes | Activated PPARγ, induced adipocyte differentiation, and stimulated glucose uptake. | researchgate.net |
Analytical Research Methodologies for Z,z Tridecadienoic Acid and Metabolites
Chromatographic Techniques for Separation and Characterization
Chromatography is fundamental to the analysis of (Z,Z)-Tridecadienoic acid, enabling its separation from complex mixtures. The choice of technique depends on the volatility and polarity of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Non-Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including tridecadienoic acid, particularly after conversion to more volatile methyl esters. researchgate.net This method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. athenaeumpub.com
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas, such as helium, through the column. athenaeumpub.com The temperature of the column is gradually increased to elute compounds in order of increasing boiling point. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound.
The mass spectrum serves as a "fingerprint" for identification. For fatty acid methyl esters, characteristic fragmentation patterns are often observed. For instance, in the analysis of similar compounds like 9,12-Octadecatrienoic acid (Z,Z)-, methyl ester, a characteristic peak can be observed at an m/z of 67. researchgate.net GC-MS is a valuable tool for identifying bioactive compounds in plant extracts and can detect long-chain hydrocarbons, esters, and steroids. ijpsjournal.com
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | TR-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness athenaeumpub.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 ml/min) athenaeumpub.com |
| Injection Mode | Splitless athenaeumpub.com |
| Injector Temperature | 260°C athenaeumpub.com |
| Oven Program | Initial temperature of 80°C, held for a period, then ramped up. |
| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV |
| Mass Range | m/z 50-550 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the comprehensive analysis of metabolites in complex biological samples. nih.govresearchgate.net This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like (Z,Z)-Tridecadienoic acid and its metabolites, which may not be amenable to GC-MS without derivatization.
LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The separated analytes are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity by selecting a precursor ion of interest, fragmenting it, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM) when specific precursor-product ion transitions are monitored, is highly selective and quantitative. tudelft.nl
LC-MS-based metabolomics can be used to investigate the metabolic profile of various conditions by analyzing peripheral blood samples or cell lines. nih.govtudelft.nl For instance, untargeted metabolomic profiling using LC-MS can identify a wide range of metabolites, including fatty acids. nih.gov The use of data-independent acquisition (DIA) strategies in LC-MS allows for a more comprehensive exploration of all precursors and fragments during data processing. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Product Purification
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of specific compounds from complex mixtures. nih.gov For (Z,Z)-Tridecadienoic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. nih.gov
Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. By carefully controlling the mobile phase composition, often through a gradient elution where the proportion of the organic solvent is increased over time, compounds can be effectively separated and collected as purified fractions. nih.gov
HPLC is not only used for purification but also as the separation front-end for LC-MS analysis. The rigidity of silica-based packings allows for the use of high flow rates, enabling rapid analyses. nih.gov
Spectrometric Approaches for Structural Elucidation and Quantification
Spectrometric techniques provide detailed information about the molecular weight and structure of (Z,Z)-Tridecadienoic acid and its metabolites.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile molecules, making it ideal for LC-MS applications involving fatty acids. nih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.
Tandem mass spectrometry (ESI-MS/MS) is then used for structural elucidation. nih.govmdpi.com A specific ion (the precursor ion) corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information. uab.edu For fatty acids, common fragmentation pathways include losses of water (H₂O) and carbon dioxide (CO₂). nih.gov The fragmentation patterns are often related to the number and positions of functional groups, such as hydroxyl groups in metabolites. nih.gov
Table 2: Common Fragmentations in ESI-MS/MS of Hydroxylated Fatty Acids
| Precursor Ion | Fragmentation | Product Ion |
|---|---|---|
| [M-H]⁻ | Loss of H₂O | [M-H-H₂O]⁻ nih.gov |
| [M-H-H₂O]⁻ | Loss of CO₂ | [M-H-H₂O-CO₂]⁻ nih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural and stereochemical elucidation of organic molecules. nih.gov While MS techniques provide information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. For (Z,Z)-Tridecadienoic acid, ¹H NMR would be crucial for confirming the presence and configuration of the double bonds. For example, in the ¹H NMR spectrum of the similar compound 9,12-octadecadienoic acid (Z,Z), specific signals corresponding to the olefinic protons can be observed. researchgate.net
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the definitive confirmation of the molecule's structure. neliti.comresearchgate.net Even for complex molecules with extensive resonance overlap, the use of shift reagents can aid in resolving signals and confirming the structure and stereochemistry. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) for Lipid Peroxidation Assessment
Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a valuable technique for assessing the lipid peroxidation of polyunsaturated fatty acids like (Z,Z)-Tridecadienoic acid. This non-destructive method allows for the determination of primary peroxidation products, which are the initial molecules formed when lipids react with reactive oxygen species (ROS) nih.govsemanticscholar.org. The main advantage of FTIR-ATR over other methods, such as the thiobarbituric acid reactive substances (TBARS) assay, is its ability to detect these early-stage products before they degrade into secondary products like malondialdehyde (MDA) nih.gov.
The assessment of lipid peroxidation via FTIR-ATR involves monitoring changes in the infrared spectrum of the fatty acid sample. When a polyunsaturated fatty acid undergoes peroxidation, characteristic changes in its chemical structure occur, which are reflected in the FTIR spectrum. Specifically, the formation of hydroperoxides, the primary products of lipid peroxidation, leads to the appearance of or increase in the intensity of specific absorption bands.
One of the key spectral regions monitored is between 1760 and 1730 cm⁻¹, which is assigned to the C=O stretching vibration of lipid molecules researchgate.net. An increase in the intensity of this band can indicate the formation of carbonyl groups as a result of oxidation. Another important region is associated with the stretching of C-H bonds in CH2 and CH3 groups. Changes in the ratios of the intensities of these bands can also be indicative of lipid peroxidation. For instance, a study on plasma lipids demonstrated a statistically significant increase in peroxidation products after treatment, as determined by FTIR-ATR spectroscopy nih.gov.
The methodology typically involves depositing a thin film of the lipid extract onto the ATR crystal and recording the spectrum. By comparing the spectra of oxidized samples to a control, researchers can quantify the extent of peroxidation. For example, a linear correlation has been shown between the results obtained by FTIR-ATR and the TBARS method when assessing lipid peroxidation induced by hydrogen peroxide nih.gov.
Table 1: Key FTIR-ATR Spectral Bands for Lipid Peroxidation Assessment
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance in Peroxidation |
| ~3400 | O-H stretching (hydroperoxides) | Appearance/increase indicates hydroperoxide formation. |
| ~3010 | =C-H stretching (cis double bonds) | Decrease in intensity indicates loss of unsaturation. |
| ~1740 | C=O stretching (ester carbonyl) | Increase indicates formation of secondary oxidation products. |
| 1760-1730 | C=O stretching (aldehydes, ketones) | Increase in this band can be used to measure lipid peroxidation researchgate.net. |
| ~970 | C-H out-of-plane bending (trans double bonds) | Appearance/increase suggests cis-trans isomerization during peroxidation. |
Enzymatic Assays for Pathway Characterization
Enzymatic assays are fundamental for characterizing the metabolic pathways involving (Z,Z)-Tridecadienoic acid, particularly its interaction with enzymes like lipoxygenases. These assays allow for the measurement of enzyme activity and the determination of key kinetic parameters, providing insights into the efficiency and mechanism of the enzymatic reactions.
Lipoxygenase Activity Measurement
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a Z,Z-1,4-pentadiene structure nih.gov. The activity of LOX on a substrate like (Z,Z)-Tridecadienoic acid can be measured using several methods.
One of the most common methods is a spectrophotometric assay that measures the formation of conjugated diene hydroperoxides, the primary products of the lipoxygenase reaction researchgate.net. These products exhibit a characteristic strong absorbance at 234 nm. The assay is performed by incubating the enzyme with the fatty acid substrate in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) scispace.com. The rate of the reaction is determined by continuously monitoring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer researchgate.netscispace.com. The enzymatic activity is then calculated from the linear portion of the reaction curve, using the molar extinction coefficient of the hydroperoxide product.
Another established method is the Ferrous Oxidation-Xylenol Orange (FOX) assay. This colorimetric method is based on the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxides generated in the lipoxygenase reaction. The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be quantified by measuring the absorbance at around 550 nm nih.gov. This assay provides a discontinuous measurement of the accumulated hydroperoxides nih.gov.
Table 2: Example Data for Spectrophotometric Lipoxygenase Activity Assay
| Time (seconds) | Absorbance at 234 nm (A234) |
| 0 | 0.050 |
| 15 | 0.150 |
| 30 | 0.250 |
| 45 | 0.350 |
| 60 | 0.450 |
This table represents hypothetical data showing a linear increase in absorbance, from which the initial reaction rate can be calculated.
Enzyme Kinetic Parameter Determination (e.g., K_m, V_max)
Determining the kinetic parameters of an enzyme for a specific substrate is crucial for understanding its catalytic efficiency and substrate affinity. For enzymes like lipoxygenase that act on (Z,Z)-Tridecadienoic acid, the key parameters are the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant uu.nl. The data are then fitted to the Michaelis-Menten equation:
v = (V_max * [S]) / (K_m + [S])
where v is the initial velocity, [S] is the substrate concentration, V_max is the maximum velocity, and K_m is the Michaelis constant.
The experimental procedure involves setting up a series of reactions with increasing concentrations of (Z,Z)-Tridecadienoic acid and measuring the initial rate of hydroperoxide formation, for example, by monitoring the absorbance change at 234 nm scispace.com. The resulting data of reaction rates versus substrate concentrations can be plotted and analyzed using non-linear regression to fit the Michaelis-Menten model, or by using linear transformations like the Lineweaver-Burk plot, to calculate the values of K_m and V_max uu.nl.
The K_m value represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the substrate's affinity for the enzyme. A lower K_m indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. For instance, in a study using linoleic acid with soybean lipoxygenase, a K_m value of 15 ± 3 µM was calculated from a non-linear least-squares fit of the steady-state rates uu.nl.
Table 3: Hypothetical Kinetic Parameters for Lipoxygenase with a Fatty Acid Substrate
| Parameter | Value | Unit | Description |
| K_m | 15 | µM | Michaelis constant, indicating substrate affinity. |
| V_max | 30 | nmol/mg/min | Maximum reaction velocity at saturating substrate concentration. |
| k_cat | 25 | s⁻¹ | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. |
| k_cat/K_m | 1.67 x 10⁶ | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
These values are illustrative and would be experimentally determined for the specific enzyme and substrate pair.
Q & A
Q. What experimental designs are suitable for assessing the biological activity of (Z,Z)-tridecadienoic acid?
- Methodological Answer : Use dose-response assays with cell lines expressing target receptors (e.g., CD36) . Include positive controls (e.g., oleic acid) and vehicle controls (DMSO <0.1%). Measure IC50 values via MTT assays, analyzing data with nonlinear regression (Hill equation) in GraphPad Prism . Replicate experiments in triplicate, with technical replicates to assess intra-assay variability (<15% CV) .
Q. Which spectroscopic methods are optimal for confirming the (Z,Z) configuration of tridecadienoic acid?
- Methodological Answer : ¹H NMR coupling constants (J = 10-12 Hz for cis double bonds) distinguish (Z,Z) from (E,E) isomers . UV-Vis spectroscopy at 195-210 nm detects conjugated dienes . Compare with authentic standards using GC retention indices; (Z,Z) typically elutes 2-3 min earlier than trans isomers due to lower polarity .
Q. How can researchers ensure reproducibility in synthesizing (Z,Z)-tridecadienoic acid?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE), varying catalysts (e.g., palladium on carbon) and hydrogen pressure (1-3 atm) . Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1). Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) by GC-FID . Document all parameters (temperature, stirring rate) for protocol standardization .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity values of (Z,Z)-tridecadienoic acid across studies be resolved?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell passage number, serum-free conditions) . Validate conflicting data via orthogonal assays: compare IC50 from MTT with apoptosis markers (Annexin V/PI) . Apply the FINER framework to evaluate study feasibility and relevance . Use Bland-Altman plots to assess inter-laboratory variability .
Q. What mechanistic insights can be gained from studying (Z,Z)-tridecadienoic acid's interaction with CD36 receptors?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) . Perform molecular docking (AutoDock Vina) to predict binding poses in CD36's hydrophobic pocket . Validate with mutagenesis (e.g., Lys164Ala) and competitive binding assays using [³H]-labeled ligands . FRET-based conformational analysis reveals receptor activation thresholds .
Q. What mixed-methods approaches are appropriate for studying the metabolic fate of (Z,Z)-tridecadienoic acid?
- Methodological Answer : Combine quantitative tracer studies (¹³C-labeled acid) with LC-MS/MS profiling of metabolites . Qualitatively analyze enzyme induction via qPCR (PPAR-γ, CPT1A) . Triangulate data by comparing in vitro hepatocyte models with in vivo rodent studies . Use pathway analysis tools (KEGG, MetaCore) to map β-oxidation intermediates .
Q. How can researchers address contradictory data on the environmental stability of (Z,Z)-tridecadienoic acid?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring . Compare degradation kinetics in aqueous vs. lipid matrices . Apply Arrhenius modeling to extrapolate shelf-life. Use ANOVA to identify significant differences (p <0.05) between experimental conditions .
Q. What strategies optimize the detection of (Z,Z)-tridecadienoic acid in complex biological matrices?
- Methodological Answer : Derivatize with pentafluorobenzyl bromide to enhance GC-ECD sensitivity (LOD 0.1 pg/mL) . For LC-MS/MS, use multiple reaction monitoring (MRM) transitions (m/z 209 → 163) . Validate recovery rates (85-115%) using matrix-matched calibration curves . Implement isotope dilution with d₅-labeled internal standards to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
